5-Acetyl-2-bromopyridine
Overview
Description
5-Acetyl-2-bromopyridine: is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position and a bromine atom at the 2-position of the pyridine ring. This compound is commonly used as a biochemical reagent and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetyl-2-bromopyridine can be synthesized from 2,5-dibromopyridine and N,N-dimethylacetamide . The reaction involves the selective bromination of pyridine followed by acetylation. The process typically requires a controlled environment to prevent the formation of dibromo-substituted impurities .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and reaction monitoring techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Acetyl-2-bromopyridine undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Reduction Products: Alcohols or amines derived from the reduction of the acetyl group.
Scientific Research Applications
Chemistry: 5-Acetyl-2-bromopyridine is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. Its derivatives have shown activity against various biological targets, making it a valuable scaffold in drug discovery .
Industry: The compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Acetyl-2-bromopyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for substitution reactions. The acetyl group at the 5-position can undergo various transformations, including reduction and coupling reactions .
Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Acetylthiophene: Similar in structure but contains a thiophene ring instead of a pyridine ring.
2-Benzofuranyl methyl ketone: Contains a benzofuran ring with a methyl ketone group.
2-Acetyl-6-bromopyridine: A positional isomer with the acetyl group at the 2-position and bromine at the 6-position.
Uniqueness: 5-Acetyl-2-bromopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its combination of an acetyl group and a bromine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
5-Acetyl-2-bromopyridine (CAS Number: 139042-59-4) is an organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug discovery. Its derivatives have shown activity against various biological targets, making it a subject of interest in the development of therapeutic agents.
This compound features a bromine atom at the 2-position and an acetyl group at the 5-position, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions, coupling reactions, and reductions, making it versatile in synthetic applications.
Property | Value |
---|---|
Molecular Formula | C₇H₆BrNO |
Molecular Weight | 200.03 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 257.2 ± 25.0 °C |
Melting Point | 124-128 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The bromine atom enhances electrophilic reactivity, allowing for nucleophilic attack by biological molecules such as enzymes and receptors. The acetyl group may also play a role in modulating binding affinity and selectivity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives are effective against various strains of fungi, including Candida albicans and Candida glabrata, with minimal cytotoxicity to human cells. In one study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.39 μg/mL against C. glabrata .
Anticancer Properties
The compound has also been explored for its anticancer potential. Certain derivatives have shown inhibitory effects on cancer cell lines, suggesting that modifications to the pyridine structure can enhance selectivity and potency against tumor cells . For example, compounds derived from this compound were found to inhibit growth in MCF-10 breast cancer cells at concentrations ranging from 74 to 80 μM .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of several kinases, including Bcr-Abl kinase and glycogen synthase kinase (GSK3). These kinases are critical in various signaling pathways associated with cancer progression and other diseases . The ability of this compound to inhibit these enzymes highlights its potential as a therapeutic agent.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities against fungal pathogens. The results indicated that specific substitutions could enhance antifungal efficacy while reducing toxicity to mammalian cells .
- Antifungal Activity Assessment : Another research effort focused on assessing the antifungal properties of compounds derived from this compound against clinical isolates of Candida species. The study found that certain derivatives had superior activity compared to conventional antifungal agents .
- Inhibition of Kinase Activity : A detailed investigation into the enzyme inhibitory properties revealed that modifications at the bromine position significantly affected the binding affinity toward Bcr-Abl kinase, indicating that structural variations can lead to enhanced therapeutic profiles .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKKGHQBUKOMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576604 | |
Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139042-59-4 | |
Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-acetyl-2-bromopyridine react with dicyclopentylzinc, and does the reaction exhibit enantioselectivity?
A1: The research demonstrates that this compound reacts with dicyclopentylzinc to produce the corresponding secondary alcohol. [] While the reaction does yield the optically active alcohol product, the optical yield is significantly lower compared to the reaction with 3-acetylpyridine. [] This suggests that the presence of the bromine atom in the 2-position may hinder the enantioselective process. Further investigation into the reaction mechanism and factors influencing stereoselectivity would be necessary to understand this difference.
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